molecular formula C13H16F2N2O2 B1458944 Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1858251-84-9

Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B1458944
CAS RN: 1858251-84-9
M. Wt: 270.27 g/mol
InChI Key: TUMHCAVQFOKDHD-UHFFFAOYSA-N
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Description

“Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound . It is used in various fields including life sciences, organic synthesis, and environmental testing .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. The presence of fluorine atoms is believed to enhance the anti-inflammatory properties of bioactive molecules. In particular, gem-difluorobisarylic derivatives, which include structures similar to Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate, have shown to lower the secretion of interleukin-6, nitric oxide, and prostaglandin E2. These compounds also decrease the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 in mouse primary macrophages exposed to lipopolysaccharide .

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules often involves the use of Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate as an intermediate. For example, the synthesis of methyl 2-(difluoro(3-(1-hydroxypropan-2-yl)phenyl)methyl)-4,5-dimethylbenzoate involves this compound as a key intermediate. This process includes the use of BH3 in THF for the reduction of alkene groups .

Pharmacological Research

Indole derivatives, which are structurally related to Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate, have a wide range of pharmacological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The indole nucleus is a crucial component in many synthetic drug molecules, and modifications to this structure can lead to new therapeutic possibilities .

Analytical Chemistry

The compound’s unique structure makes it a candidate for use in analytical chemistry, particularly in mass spectrometry as a standard or reference compound due to its distinct fragmentation pattern under ionization conditions .

Crystallography

Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate can be used in crystallography studies to understand molecular interactions and structure. Its crystalline nature allows for the determination of molecular conformation and packing in the solid state .

properties

IUPAC Name

methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-16-3-5-17(6-4-16)12-8-10(14)9(7-11(12)15)13(18)19-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHCAVQFOKDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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